molecular formula C11H12O2 B092454 6-Methoxy-1-tetralone CAS No. 1078-19-9

6-Methoxy-1-tetralone

Cat. No.: B092454
CAS No.: 1078-19-9
M. Wt: 176.21 g/mol
InChI Key: MNALUTYMBUBKNX-UHFFFAOYSA-N
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Description

6-Methoxy-1-tetralone is an organic compound with the molecular formula C11H12O2. It is a member of the tetralone family, characterized by a tetralin ring system with a methoxy group at the sixth position and a ketone group at the first position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-tetralone typically involves the acylation of anisole with an acylating agent in the presence of a Lewis acid. The reaction is carried out in a solvent at temperatures ranging from -10°C to 40°C to generate an intermediate. This intermediate is then heated to 70-120°C to form this compound. The reaction product is cooled, and water is added to stop the reaction. The product is then extracted, purified, and desolventized to obtain a high-purity product .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process and improve yield. This method involves the use of concentrated sulfuric acid, phosphoric acid, polyphosphoric acid, zinc chloride, aluminum trichloride, superacid, or heteropoly acid as the Lewis acid .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

6-Methoxy-1-tetralone exhibits various biological activities , making it a valuable compound in pharmaceutical research. Some notable findings include:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as a lead compound for cancer therapeutics .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against several bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Steroids : It has been utilized as a precursor for synthesizing steroid frameworks. For instance, reactions involving chiral disulfon imides have been reported to yield steroid core structures efficiently from this compound .
  • Functionalization Reactions : The compound can undergo various functionalization reactions such as alkylation, acylation, and cyclization, making it versatile for synthesizing more complex organic molecules .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that modifications to the tetralone structure could enhance its efficacy against specific cancer types.

Case Study 2: Synthesis of Steroidal Compounds

In another study focused on steroid synthesis, researchers successfully converted this compound into various steroidal derivatives using organocatalysis. The process yielded high enantiomeric excess and demonstrated the compound's utility in synthesizing biologically relevant steroids.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive compounds that exert their effects through various biochemical pathways. For instance, its derivatives may interact with enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 6-Methoxy-2-tetralone
  • 6-Methoxy-5-methyl-1-tetralone
  • 6-Methoxy-1-tetralone (p-tolyl)hydrazone

Comparison: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in synthetic versatility and biological activity .

Biological Activity

6-Methoxy-1-tetralone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11_{11}H12_{12}O, features a methoxy group attached to a tetralone structure. This configuration contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans . The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through modulation of key signaling pathways. Studies have shown that this compound can inhibit the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Activity

Preclinical studies highlight the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and apoptosis in neuronal cells, potentially through the activation of the PI3K/Akt signaling pathway .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate cell cycle progression and promote apoptotic signaling cascades is under investigation as a potential therapeutic strategy .

The biological activities of this compound are attributed to its interaction with several molecular targets:

  • GPCRs (G Protein-Coupled Receptors) : The compound may influence GPCR signaling pathways, which are crucial for various physiological responses.
  • MAPK/ERK Pathway : Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • JAK/STAT Signaling : Modulation of this pathway contributes to its anti-inflammatory effects by regulating cytokine signaling.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antibacterial agent .

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation. Histopathological analysis revealed decreased amyloid plaque deposition, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of NF-κB pathway
NeuroprotectiveActivation of PI3K/Akt pathway
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-1-tetralone, and how do reaction conditions influence yield?

  • Answer : this compound is synthesized via bromination and oxidation of 6-methoxytetralin ( ). Key steps include regioselective bromination using N-bromosuccinimide (NBS) in toluene at -78°C, followed by methoxylation and oxidation with reagents like KMnO₄ or CrO₃ ( ). Reaction temperature and reagent purity significantly impact yield; for example, diethylaluminum cyanide solutions must be freshly prepared to avoid side reactions ( ). Storage of intermediates at low temperatures (0–6°C) is critical to prevent decomposition ( ).

Q. How should researchers handle this compound to ensure safety in the laboratory?

  • Answer : Use local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147) to avoid skin/eye contact ( ). In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention (). Store the compound in airtight glass containers, shielded from light, at 0–6°C ( ). Avoid contact with strong oxidizers, as thermal decomposition releases toxic gases ().

Q. What analytical methods are recommended for characterizing this compound purity and structure?

  • Answer : Melting point analysis (76–79°C, lit.) provides a preliminary purity check ( ). Confirm structural integrity via NMR (¹H/¹³C) and FT-IR spectroscopy to identify methoxy and ketone functional groups. HPLC or GC-MS is recommended for quantifying impurities, especially regioisomers like 6-methoxy-2-tetralone, which may form during synthesis ( ). Discrepancies in reported melting points (e.g., 76±2°C vs. 77–79°C) suggest batch-dependent crystallinity or solvent residues ( ).

Q. What are the primary applications of this compound in pharmaceutical synthesis?

  • Answer : The compound serves as a key intermediate for steroidal drugs (e.g., 18-methylnorethindrone) and anticancer agents (e.g., combretastatin analogs) ( ). Its tetralone scaffold is a precursor for constructing the D-ring of steroid derivatives (). Recent studies also highlight its utility in synthesizing dihydronaphthalene-based kinase inhibitors ( ).

Q. How does this compound’s stability affect experimental reproducibility?

  • Answer : The compound is prone to reconversion from its cyanohydrin derivative under basic conditions or during solvent evaporation ( ). Stabilize solutions with trace p-toluenesulfonic acid to maintain acidity (pH ~4–6) and prevent ketone regeneration ( ). Long-term storage in non-polar solvents (e.g., dichloromethane) at -20°C minimizes degradation ( ).

Advanced Research Questions

Q. How can researchers optimize regioselectivity in bromination reactions involving this compound?

  • Answer : Regioselective bromination at the 5- or 7-position is achieved using NBS in CH₂Cl₂/toluene at -78°C ( ). Steric and electronic factors favor bromination at the less hindered position adjacent to the methoxy group. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc) isolates the desired regioisomer ( ). Computational modeling (DFT) may further predict reactive sites ().

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

  • Answer : Byproducts like 6-methoxy-2-tetralone arise from ketone isomerization under acidic or high-temperature conditions (). Employ low-temperature (-20°C) reactions and inert atmospheres (N₂/Ar) to suppress side reactions ( ). Two-step decomposition protocols (e.g., acidic hydrolysis followed by neutralization) prevent cyanohydrin reversion to the starting ketone ( ).

Q. How do structural modifications of this compound enhance its bioactivity in cholinesterase inhibition?

  • Answer : QSAR studies indicate that substituting the tetralone ring with amino-benzofuran or triazole groups improves butyrylcholinesterase (BuChE) inhibition (). Molecular dynamics simulations suggest enhanced binding affinity when the methoxy group adopts a planar conformation with the enzyme’s catalytic triad ().

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Answer : Large-scale bromination requires strict temperature control (-78°C) to avoid polybrominated byproducts ( ). Industrial oxidation steps (e.g., CrO₃ in acetic acid) pose safety risks; alternatives like TEMPO/NaClO offer milder conditions ( ). Cost-effective purification methods (e.g., recrystallization from ethanol/water) are preferred over chromatography ( ).

Q. How do crystallinity and polymorphism affect this compound’s physicochemical properties?

  • Answer : Polymorphs with varying melting points (76–80°C) arise from solvent-dependent crystallization ( ). Differential scanning calorimetry (DSC) and X-ray diffraction (PXRD) identify stable forms. Amorphous phases exhibit higher solubility in polar solvents (e.g., methanol), impacting bioavailability in drug formulations ( ).

Q. Data Contradictions and Resolutions

  • Melting Point Variability : Discrepancies (76±2°C vs. 77–79°C) likely stem from differing crystallinity or residual solvents ( ). Consistently dry samples under vacuum before analysis.
  • Solubility Data Gaps : While solubility in dichloromethane and methanol is inferred from synthesis protocols ( ), systematic studies in diverse solvents (e.g., DMSO, hexane) are lacking.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNALUTYMBUBKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID6057617
Record name 6-Methoxy-alpha-tetralone
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Molecular Weight

176.21 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 6-Methoxy-alpha-tetralone
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CAS No.

1078-19-9
Record name 6-Methoxy-1-tetralone
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Record name 6-Methoxy-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-
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Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 6-METHOXY-.ALPHA.-TETRALONE
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Synthesis routes and methods

Procedure details

At 0° C., to a stirred mixture of crude tetralol 46 (269 g, 1.32 mol) and thiourea (100 g, 1.32 mol) was added 370 mL of glacial acetic acid. The reaction mixture was stirred at rt for approximatively 1 h. When thiourea was completely dissolved, the reaction mixture was poured in diethyl ether (8 L), stirred for 2 h and the precipitated salt was filtered to afford 285 g (62% from 6-methoxy-1-tetralone) of compound 47. 1H NMR (400 MHz, acetone-d6) δ 1.82 (m, 2H), 1.89 (s, 3H), 2.61 (m, 2H), 2.77 (m, 2H), 3.77 (s, 3H), 3.86 (d, J=7.8 Hz, 2H), 6.04 (m, 1H), 6.69 (m, 1H), 6.75 (m, 1H), 7.56 (d, J=8.8 Hz, 1H) ppm (described in JOC, 33, 3126 (1968)).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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